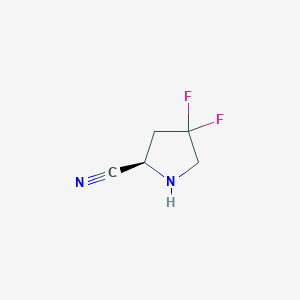
(R)-4,4-Difluoropyrrolidine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4,4-Difluoropyrrolidine-2-carbonitrile is a chiral organic compound characterized by the presence of two fluorine atoms attached to a pyrrolidine ring and a nitrile group at the second carbon position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4,4-Difluoropyrrolidine-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or trimethylsilyl cyanide.
Industrial Production Methods: Industrial production of ®-4,4-Difluoropyrrolidine-2-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: ®-4,4-Difluoropyrrolidine-2-carbonitrile can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
®-4,4-Difluoropyrrolidine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of ®-4,4-Difluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, potentially inhibiting enzyme activity. The nitrile group can also participate in interactions with biological macromolecules, affecting their function and stability.
相似化合物的比较
- 4-Fluoropyrrolidine-2-carbonitrile
- 4,4-Dichloropyrrolidine-2-carbonitrile
- 4,4-Difluoropyrrolidine-2-carboxylic acid
Comparison: ®-4,4-Difluoropyrrolidine-2-carbonitrile is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and potential for stronger interactions with biological targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C5H6F2N2 |
|---|---|
分子量 |
132.11 g/mol |
IUPAC 名称 |
(2R)-4,4-difluoropyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C5H6F2N2/c6-5(7)1-4(2-8)9-3-5/h4,9H,1,3H2/t4-/m1/s1 |
InChI 键 |
WUYQBXHBLXPWNV-SCSAIBSYSA-N |
手性 SMILES |
C1[C@@H](NCC1(F)F)C#N |
规范 SMILES |
C1C(NCC1(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


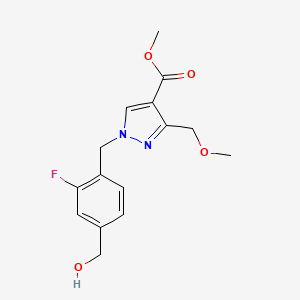
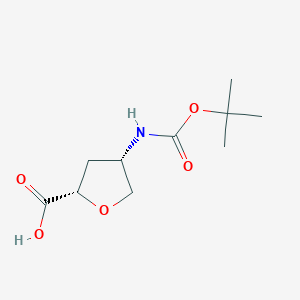
![tert-Butyl (R)-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate](/img/structure/B13325317.png)
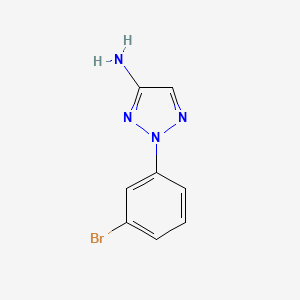
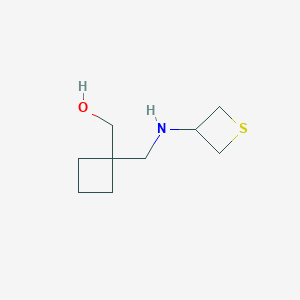
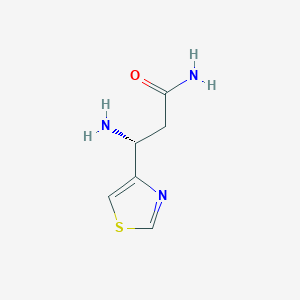
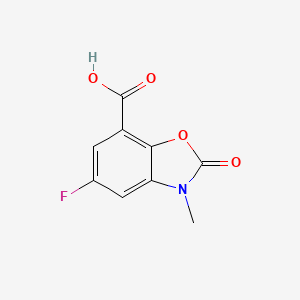
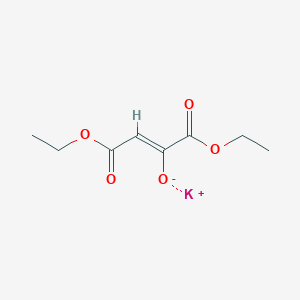

![2-Methyl-4-[(3-methylphenyl)methoxy]aniline](/img/structure/B13325360.png)
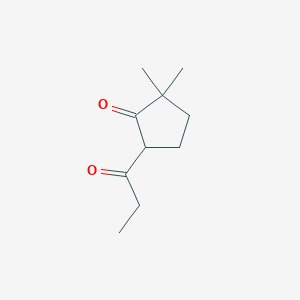
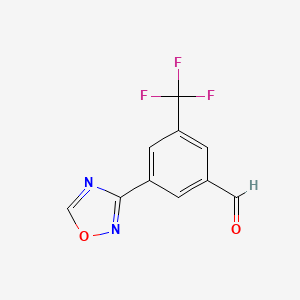
![6-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13325371.png)
![3-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13325372.png)
